5-Ethyl-2,3-dihydrobenzofuran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a versatile organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method includes the use of proton quantum tunneling for constructing benzofuran rings, which results in fewer side reactions and higher yields .
Industrial Production Methods
Industrial production of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium (VI) oxide and sulfuric acid.
Reduction: Reduction of nitro groups to amines is a common reaction for benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, sulfuric acid, water, and acetone at 0°C for 1 hour.
Reduction: Sodium borohydride or hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, substituted benzofurans have shown significant cell growth inhibitory effects in various cancer cell lines . The compound may exert its effects by interfering with cellular signaling pathways, enzyme activities, or DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: Known for its inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1).
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another PARP-1 inhibitor with structural similarities.
Uniqueness
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid stands out due to its unique ethyl substitution, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h3-5,10H,2,6H2,1H3,(H,12,13) |
InChI Key |
KLCCOLRFIORSID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.